![molecular formula C21H22ClN5O2S B11638427 N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide](/img/structure/B11638427.png)
N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the core guanidine structure, followed by the introduction of the sulfonyl group and the aromatic substituents. Common reagents used in these steps include chlorinating agents, methylating agents, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)UREA
- **N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)THIOUREA
Uniqueness
N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylguanidine structure is particularly noteworthy for its potential pharmacological applications.
Properties
Molecular Formula |
C21H22ClN5O2S |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C21H22ClN5O2S/c1-13-5-9-18(10-6-13)30(28,29)27(17-8-7-14(2)19(22)12-17)20(23)26-21-24-15(3)11-16(4)25-21/h5-12H,1-4H3,(H2,23,24,25,26) |
InChI Key |
LTHNDGRPJHVBBD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)Cl)C(=NC3=NC(=CC(=N3)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)
![(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11638361.png)
![ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11638362.png)
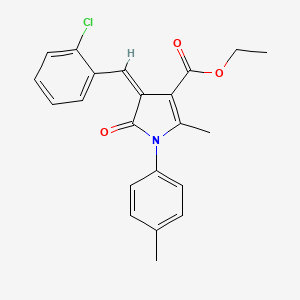
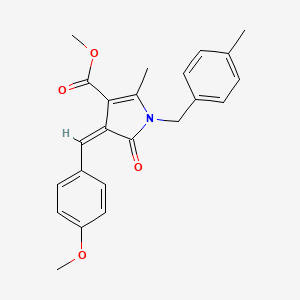
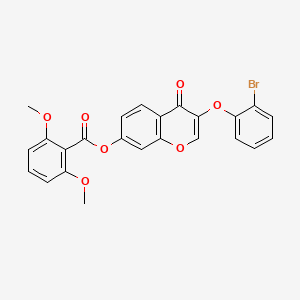
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11638375.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11638380.png)
![(2Z)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638387.png)
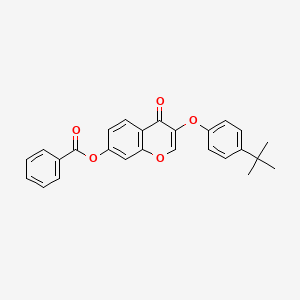
![2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11638394.png)
![Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11638396.png)
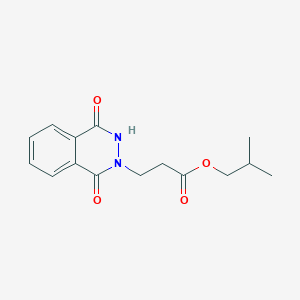
![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638409.png)
